ethyl [5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate
Description
Ethyl [5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate is a pyrazole-based heterocyclic compound featuring a cyclopropyl substituent at position 5, a difluoromethyl group at position 3, and an ethyl acetate ester moiety. Pyrazole derivatives are widely explored in medicinal and agrochemical research due to their structural versatility and bioactivity. The difluoromethyl group enhances metabolic stability and lipophilicity, while the cyclopropyl ring may influence conformational rigidity and binding interactions in biological systems .
Properties
IUPAC Name |
ethyl 2-[5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O2/c1-2-17-10(16)6-15-9(7-3-4-7)5-8(14-15)11(12)13/h5,7,11H,2-4,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXUNPIBPOFYMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=N1)C(F)F)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl [5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate is a compound of significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Chemical Name : this compound
- CAS Number : 179741-60-7
- Molecular Formula : C11H13F2N2O2
- Molecular Weight : 246.23 g/mol
Biological Activity Overview
This compound belongs to the pyrazole class of compounds, which are known for various biological activities, including:
- Antitumor Activity : Pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds similar to this compound have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
- Anti-inflammatory Effects : Research indicates that pyrazole derivatives can modulate inflammatory responses, making them potential candidates for treating inflammatory diseases.
- Antimicrobial Properties : Some pyrazole compounds exhibit antimicrobial activity against a range of pathogens, which could be beneficial in developing new antibiotics.
Structure-Activity Relationships (SAR)
The biological activity of pyrazole derivatives is often influenced by their structural features. Key factors include:
- Substituents on the Pyrazole Ring : The presence of difluoromethyl and cyclopropyl groups enhances the lipophilicity and bioavailability of the compound, potentially increasing its efficacy.
- Positioning of Functional Groups : Variations in the positioning of substituents can significantly affect the compound's interaction with biological targets, such as enzymes or receptors.
Antitumor Activity
A study investigated the antitumor effects of various pyrazole derivatives, including this compound. The results indicated that these compounds could inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at specific phases.
Anti-inflammatory Effects
In another study focusing on inflammation models, this compound demonstrated a reduction in pro-inflammatory cytokines. This suggests its potential use in treating conditions like rheumatoid arthritis or inflammatory bowel disease.
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of pyrazole derivatives against various bacterial strains. This compound showed notable activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development.
Data Table: Summary of Biological Activities
Scientific Research Applications
Ethyl [5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate is a pyrazole derivative with the molecular formula and a molecular weight of 244.242. Pyrazole compounds are known for diverse biological activities, making them useful in various research applications.
Biological Activities
This compound belongs to the pyrazole class of compounds, which exhibits several biological activities.
Antitumor Activity Pyrazole derivatives have demonstrated the ability to inhibit cancer cell proliferation. Studies on similar compounds have shown significant cytotoxic effects against cancer cell lines.
Anti-inflammatory Effects These derivatives can modulate inflammatory responses, making them potential candidates for treating inflammatory diseases.
Antimicrobial Properties Some pyrazole compounds exhibit antimicrobial activity against a range of pathogens, suggesting potential in developing new antibiotics.
Structure-Activity Relationships (SAR)
The biological activity of pyrazole derivatives is influenced by their structural features. Key factors include:
- Substituents on the Pyrazole Ring The presence of difluoromethyl and cyclopropyl groups can enhance the compound's lipophilicity and bioavailability, potentially increasing its efficacy.
- Positioning of Functional Groups Variations in the positioning of substituents can significantly affect the compound's interaction with biological targets, such as enzymes or receptors.
Antitumor Activity
Research has indicated that this compound and similar pyrazole derivatives can inhibit the growth of cancer cell lines like MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the induction of apoptosis and cell cycle arrest at specific phases.
Anti-inflammatory Effects
Studies focusing on inflammation models have shown that this compound can reduce pro-inflammatory cytokines, suggesting its potential in treating conditions like rheumatoid arthritis or inflammatory bowel disease.
Antimicrobial Activity
Pyrazole derivatives have demonstrated antimicrobial properties against various bacterial strains, with activity against both Gram-positive and Gram-negative bacteria, indicating their potential as lead compounds for antibiotic development.
Comparison with Similar Compounds
Brominated Derivative: Ethyl [4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate
- Structural Differences : Incorporates a bromine atom at position 4 of the pyrazole ring (CAS: 1002033-75-1) .
- However, steric bulk may reduce binding affinity in biological targets compared to the non-brominated analog.
- Status : Both compounds are discontinued, indicating shared challenges in production or utility .
Fused-Ring Analog: Ethyl 2-(3-(difluoromethyl)-5-oxo-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate
- Structural Differences : Features a fused cyclopropa-cyclopenta ring system, adding complexity and rigidity .
- Functional Impact : The fused rings likely reduce conformational flexibility, which could improve target selectivity but hinder synthetic accessibility. The molecular ion [M+H]+ is observed at m/z 271.1, suggesting a higher molecular weight than the target compound .
- Synthetic Route: Prepared via methods similar to non-fused derivatives, indicating shared synthetic strategies .
Thiophene-Pyrazole Hybrids: Compounds 7a and 7b
- Structural Differences: Replace the acetate ester with thiophene-carboxamide or thiophene-ester moieties (e.g., 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone) .
- These hybrids are synthesized using malononitrile or ethyl cyanoacetate, diverging from the target compound’s esterification pathway .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Bioactivity Considerations : Difluoromethyl groups generally improve resistance to oxidative metabolism, but fused-ring systems (e.g., Compound 28) may offer superior target engagement due to reduced flexibility .
- Reactivity vs. Stability Trade-offs : Brominated derivatives could serve as intermediates for further functionalization, though steric hindrance may limit utility in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
